Methyl 2-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(hydroxymethyl)benzoate, also known as methyl salicylate, 2-(methoxycarbonyl)phenol or 2-carbomethoxyphenol, belongs to the class of organic compounds known as o-hydroxybenzoic acid esters . These are benzoic acid esters where the benzene ring is ortho-substituted with a hydroxy group .
Molecular Structure Analysis
The molecular formula of this compound is C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 302.3±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.3±3.0 kJ/mol . The flash point is 133.1±15.9 °C . The index of refraction is 1.543 . The molar refractivity is 44.5±0.3 cm³ .Scientific Research Applications
Catalytic Reduction Studies
Methyl 2-(hydroxymethyl)benzoate has been studied in the context of catalytic reduction. King and Strojny (1982) explored the reduction of methyl benzoate and benzoic acid on yttrium oxide, monitoring the formation and reduction of surface benzoate and methoxide during the reaction. This study provides insights into the reduction pathways of benzoate esters to benzaldehyde, highlighting the role of hydrogen transfer from the gas phase to the product via surface hydroxyl groups (King & Strojny, 1982).
Extraction Solvent in Microextraction
Kagaya and Yoshimori (2012) identified methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction (DLLME), demonstrating its application in the preconcentration of various elements, including copper(II). The study emphasizes the effectiveness of methyl benzoate in enabling rapid and quantitative extraction at specific pH levels, with implications for the determination of elements in water samples (Kagaya & Yoshimori, 2012).
Role in Solid Phase Synthesis
In the field of nucleic acid synthesis, Kempe et al. (1982) investigated the selective benzoylation at the cis 2',3'-diols of protected ribonucleosides, using methyl benzoate derivatives. Their research contributed to the development of new methods for the synthesis of oligoribonucleotides, highlighting the utility of 2'-benzoates as protecting groups in the synthesis of DNA-RNA mixtures (Kempe et al., 1982).
Photophysical Property Studies
The photophysical properties of methyl benzoate derivatives have been a subject of study. For example, Kim et al. (2021) synthesized derivatives such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and analyzed their luminescence properties in various solvents. This research offers valuable insights into the photophysical characteristics of methyl benzoate derivatives, potentially contributing to the development of luminescent materials (Kim et al., 2021).
Applications in Corrosion Inhibition
Arrousse et al. (2021) conducted a study on the synthesis of methyl benzoate derivatives and their role as inhibitors against corrosion of mild steel in acidic media. This research provides a theoretical and experimental foundation for the application of these compounds as corrosion inhibitors, demonstrating their protective effect on steel surfaces (Arrousse et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(hydroxymethyl)benzoate, also known as methyl salicylate , is a small molecule that belongs to the class of organic compounds known as o-hydroxybenzoic acid esters It’s known that salicylates, in general, can interact with various proteins and enzymes in the body, affecting multiple biochemical pathways .
Mode of Action
It’s known that salicylates can inhibit cyclooxygenases (cox-1 and cox-2), key enzymes involved in the production of prostaglandins and thromboxanes from arachidonic acid . By inhibiting these enzymes, salicylates can reduce inflammation, pain, and fever, which are commonly associated with prostaglandin production.
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, in the plant Hedychium coronarium, it has been found that the coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate . The genes HcCNL and HcBSMT2 play critical roles in the regulation of methyl benzoate formation .
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIWKDXZSJHHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.